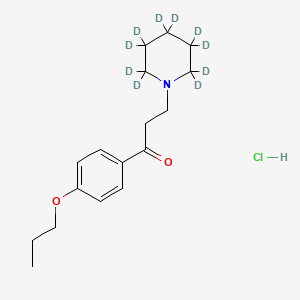
Propiocaine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiocaine-d10 (hydrochloride) is a deuterated form of propiocaine hydrochloride, a local anesthetic drug. The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research. The molecular formula of Propiocaine-d10 (hydrochloride) is C17H16D10ClNO2, and it has a molecular weight of 321.91 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the propiocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Propiocaine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Propiocaine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: N-oxides of Propiocaine-d10.
Reduction: Amine derivatives.
Substitution: Azide and cyanide derivatives
Aplicaciones Científicas De Investigación
Propiocaine-d10 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of propiocaine.
Biology: Employed in cellular studies to understand the interaction of propiocaine with biological membranes.
Medicine: Investigated for its potential use in developing new anesthetic formulations.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products
Mecanismo De Acción
Propiocaine-d10 (hydrochloride) exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the generation of action potentials. This results in localized anesthesia .
Comparación Con Compuestos Similares
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic in various medical procedures.
Prilocaine: Often combined with lidocaine for topical anesthesia.
Comparison:
Propiocaine-d10 (hydrochloride): is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Proparacaine: is primarily used in ophthalmology and has a different chemical structure.
Lidocaine: and Prilocaine are amide-type local anesthetics, whereas Propiocaine-d10 is an ester-type anesthetic .
Propiedades
Fórmula molecular |
C17H26ClNO2 |
|---|---|
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
Clave InChI |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCC(=O)C2=CC=C(C=C2)OCCC)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


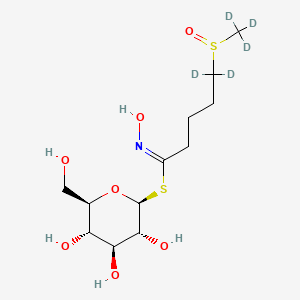
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
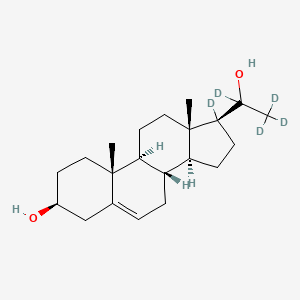
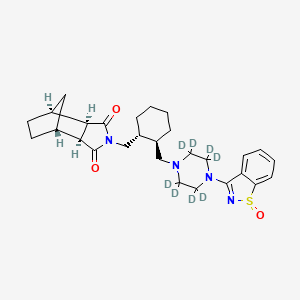


![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
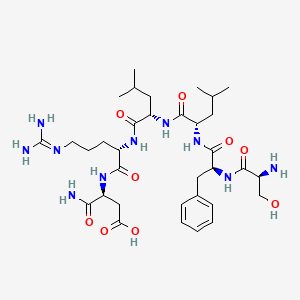
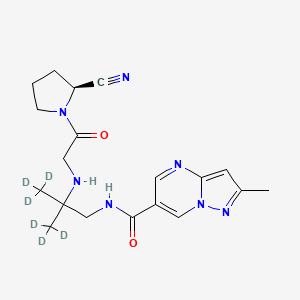
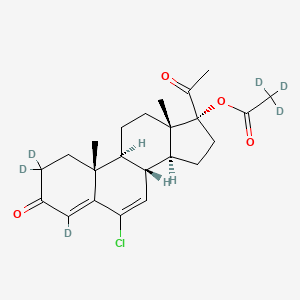
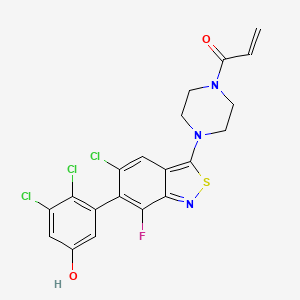
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
